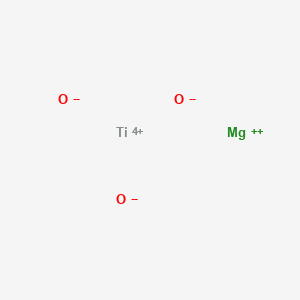
DIOXYGENYL HEXAFLUOROANTIMONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxygenyl hexafluoroantimonate is a chemical compound with the formula O2SbF6. It is known for its strong oxidizing properties and is used in various scientific applications. The compound consists of a dioxygenyl cation (O2+) and a hexafluoroantimonate anion (SbF6-). It is a white solid that is highly reactive and must be handled with care.
Méthodes De Préparation
Dioxygenyl hexafluoroantimonate can be synthesized through several methods. One common method involves the photochemical reaction of oxygen, fluorine, and antimony pentafluoride. This reaction is typically carried out in liquid anhydrous hydrogen fluoride at ambient temperature . Another method involves the UV photolysis of gaseous, liquid, or solid fluorides with O2/F2 mixtures . These methods yield this compound in varying amounts, typically ranging from 0.5 to 10 grams .
Analyse Des Réactions Chimiques
Dioxygenyl hexafluoroantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize organic compounds to their corresponding cation radicals . For example, it can oxidize benzene to the benzene cation radical. The compound also reacts with carbon monoxide to form oxalyl fluoride (FC(O)C(O)F) . Additionally, it can react with azides to form various products .
Applications De Recherche Scientifique
Dioxygenyl hexafluoroantimonate has several scientific research applications. It is used as a reagent in the preparation of cation radicals, which are important intermediates in organic synthesis . The compound is also used in the removal of xenon and radon from contaminated atmospheres . Its strong oxidizing properties make it useful in various fields, including catalysis, electrochemistry, and material science.
Mécanisme D'action
The mechanism of action of dioxygenyl hexafluoroantimonate involves its strong oxidizing properties. The dioxygenyl cation (O2+) is highly reactive and can readily accept electrons from other molecules, leading to oxidation reactions . The compound’s reactivity is influenced by the presence of the hexafluoroantimonate anion (SbF6-), which stabilizes the dioxygenyl cation and enhances its oxidizing power .
Comparaison Avec Des Composés Similaires
Dioxygenyl hexafluoroantimonate can be compared to other dioxygenyl salts, such as dioxygenyl tetrafluoroborate (O2BF4) and dioxygenyl hexafluoroarsenate (O2AsF6). These compounds share similar oxidizing properties and are used in similar applications . this compound is unique in its ability to form stable complexes with antimony, which enhances its reactivity and makes it particularly useful in certain applications .
Propriétés
Numéro CAS |
12361-66-9 |
|---|---|
Formule moléculaire |
F6O2Sb * |
Poids moléculaire |
267.75 |
Origine du produit |
United States |
Q1: How does Dioxygenyl Hexafluoroantimonate interact with radon, and what are the downstream effects?
A1: this compound (O2SbF6) reacts spontaneously with radon at room temperature, capturing it as a non-volatile product. [, ] This reaction forms the basis for using O2SbF6 in radon detection and removal systems. [, ] While the exact chemical nature of the captured radon product isn't fully elucidated in the provided abstracts, the strong oxidizing power of O2SbF6 suggests it likely oxidizes radon to a cationic species, which then forms a stable complex with the hexafluoroantimonate anion. This interaction effectively removes radon from the surrounding atmosphere. [, ]
Q2: What is the structural characterization of this compound?
A2: this compound is an ionic compound with the formula O2SbF6. While the provided abstracts don't detail its spectroscopic data, its structure can be inferred: it consists of a dioxygenyl cation (O2+) electrostatically attracted to a hexafluoroantimonate anion (SbF6-).
Q3: What can you tell me about the use of this compound as a model for studying element 112 chemistry?
A4: Due to the predicted noble-gas-like behavior of element 112, researchers proposed studying the adsorption of radon (220Rn) on a this compound surface. [] This is based on the comparison of ionization potentials and estimated ionic radii, suggesting similarities in the chemical behavior of element 112 and radon. [] By observing how radon interacts with O2SbF6, scientists aim to glean insights into the potential chemical properties and reactivity of the elusive element 112.
Q4: How is this compound used in analytical methods for radon gas?
A5: this compound forms the core of a radiochemical method for analyzing radon gas, particularly in uranium mine environments. [] Air is drawn through a cartridge containing O2SbF6, which traps radon. [, ] After a period allowing for radioactive equilibrium between radon and its short-lived decay products, the gamma emissions from the cartridge are measured. This data allows for the calculation of radon concentration in the original air sample. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


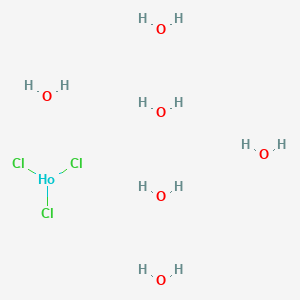

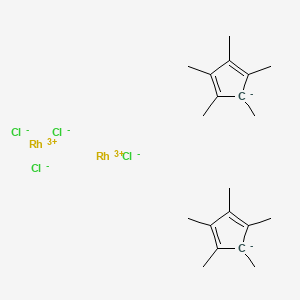


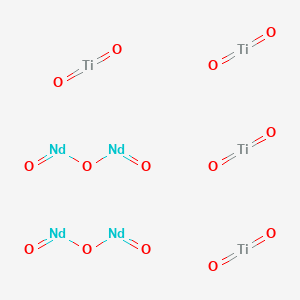

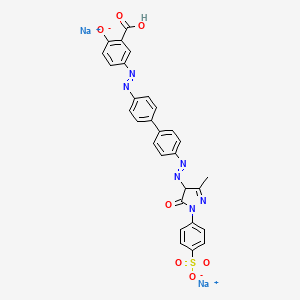
![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)
